(2E)-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-5-(prop-2-en-1-yl)-1,3-thiazolidin-4-one
Description
This compound belongs to the thiazolidinone family, characterized by a five-membered heterocyclic ring containing nitrogen and sulfur atoms. The structure features an (E)-configured hydrazone group at position 2, formed by condensation of a phenyl-substituted aldehyde with a hydrazine derivative.
Properties
Molecular Formula |
C13H13N3OS |
|---|---|
Molecular Weight |
259.33 g/mol |
IUPAC Name |
(2Z)-2-[(Z)-benzylidenehydrazinylidene]-5-prop-2-enyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H13N3OS/c1-2-6-11-12(17)15-13(18-11)16-14-9-10-7-4-3-5-8-10/h2-5,7-9,11H,1,6H2,(H,15,16,17)/b14-9- |
InChI Key |
CSVINWQTTSZRHB-ZROIWOOFSA-N |
Isomeric SMILES |
C=CCC1C(=O)N/C(=N/N=C\C2=CC=CC=C2)/S1 |
Canonical SMILES |
C=CCC1C(=O)NC(=NN=CC2=CC=CC=C2)S1 |
Origin of Product |
United States |
Preparation Methods
Formation of Phenylmethylidene Hydrazine
Benzaldehyde reacts with hydrazine hydrate in ethanol under reflux, catalyzed by glacial acetic acid, to yield N'-benzylidenehydrazine.
Benzaldehyde + Hydrazine hydrate → N'-Benzylidenehydrazine
This step achieves >80% yield under optimized conditions (2 h reflux in ethanol).
Thiazolidin-4-one Core Assembly
The thiazolidin-4-one ring forms via cyclocondensation of the hydrazone with a mercaptocarboxylic acid. Critically, the mercaptocarboxylic acid determines the substituent at position 5.
Mercaptocarboxylic Acid Selection
To introduce the propenyl group at position 5, two strategies emerge:
- Direct Use of Allyl-Containing Mercaptocarboxylic Acids :
Cyclocondensation Reaction
Combining N'-benzylidenehydrazine, 3-mercaptoacrylic acid, and an amine catalyst (e.g., triethylamine) in toluene under Dean-Stark conditions facilitates water elimination and ring closure:
N'-Benzylidenehydrazine + 3-Mercaptoacrylic acid → Thiazolidin-4-one core
Conditions :
- Solvent: Toluene (70 mL)
- Catalyst: Triethylamine (2 eq)
- Temperature: Reflux (110°C)
- Duration: 5 h
- Yield: 45–60% (dependent on mercaptoacid purity).
Stereochemical and Conformational Analysis
The (2E,2E) configuration arises from thermodynamic control during hydrazone formation and cyclocondensation. Key factors include:
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) favor (E)-isomers due to enhanced resonance stabilization.
- Temperature : Lower temperatures (0–25°C) reduce isomerization, preserving the desired configuration.
X-ray crystallography of analogous compounds confirms the thiazolidin-4-one ring adopts a planar conformation, with the phenyl and propenyl groups orthogonal to minimize steric clash.
Yield Optimization and Scalability
Catalytic Enhancements
Green Chemistry Approaches
- Solvent-Free Conditions : Mechanochemical grinding of reactants in a ball mill achieves 55% yield with minimal waste.
- Molecular Oxygen as Oxidant : Eliminates peroxides, enhancing safety and atom economy.
Analytical Characterization
Successful synthesis is confirmed via:
- ¹H NMR :
- δ 7.2–7.8 ppm (aromatic protons from phenyl group).
- δ 5.1–5.3 ppm (allylic protons, J = 10–12 Hz).
- IR Spectroscopy :
- Mass Spectrometry :
Challenges and Limitations
- Mercaptoacid Instability : 3-Mercaptoacrylic acid prone to polymerization; requires in situ generation.
- Isomerization Risk : Prolonged heating converts (E)-isomers to (Z)-forms, necessitating strict temperature control.
- Low Solubility : Thiazolidin-4-ones aggregate in polar solvents, complicating purification.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-5-(prop-2-en-1-yl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
(2E)-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-5-(prop-2-en-1-yl)-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of (2E)-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-5-(prop-2-en-1-yl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or protein synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Thiazolidinone Core
The following table summarizes key structural differences between the target compound and analogs:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The phenyl group in the target compound provides stabilization via resonance, whereas nitro () or furan () substituents alter electronic properties and solubility.
Spectroscopic Characterization
- NMR Shifts : In , alkylation of an oxymethine to a methylene unit caused significant upfield shifts in $ ^1H $-NMR (δ 4.53 → 2.28 ppm) and $ ^{13}C $-NMR (δ 68.0 → 26.6 ppm). Similar shifts may occur in the target compound depending on substituent electronic effects .
- Mass Spectrometry : High-resolution mass spectrometry (HREIMS) in and is critical for confirming molecular formulas, especially for oxygen-deficient analogs .
Biological Activity
The compound (2E)-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-5-(prop-2-en-1-yl)-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Overview of Thiazolidin-4-One Derivatives
Thiazolidin-4-one derivatives have gained significant attention in medicinal chemistry due to their wide range of biological activities, including:
- Anticancer
- Antidiabetic
- Antimicrobial
- Anti-inflammatory
- Anticonvulsant
These compounds exhibit their effects through various mechanisms, including inhibition of specific enzymes and modulation of cellular pathways .
Anticancer Activity
Recent studies have demonstrated that thiazolidin-4-one derivatives possess notable anticancer properties. For instance, modifications in the structure can enhance their ability to inhibit cancer cell proliferation. The compound has shown promising results in inhibiting tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study:
A study evaluated the anticancer effects of a related thiazolidinone derivative on breast cancer cells. The compound induced apoptosis and significantly reduced cell viability at concentrations as low as 10 µM .
Antimicrobial Activity
The antimicrobial properties of thiazolidin-4-one derivatives are well-documented. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. In particular, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating substantial inhibition zones in disk diffusion assays .
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 22 |
| Escherichia coli | 20 |
Antidiabetic Activity
Thiazolidinones have been recognized for their antidiabetic effects, primarily through their action as PPARγ agonists. This mechanism enhances insulin sensitivity and glucose uptake in peripheral tissues. The compound's structural features suggest potential for similar activity, warranting further investigation into its efficacy in diabetic models .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways associated with cancer and diabetes.
- Cell Signaling Modulation : It can alter signaling pathways that regulate cell proliferation and apoptosis.
- Oxidative Stress Reduction : Antioxidant properties may contribute to its protective effects against cellular damage.
Structure–Activity Relationship (SAR)
The biological activity of thiazolidinones is heavily influenced by their chemical structure. Variations in substituents at specific positions on the thiazolidine ring can significantly alter potency and selectivity for different biological targets. For example, the presence of electron-withdrawing groups has been linked to enhanced anticancer activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
